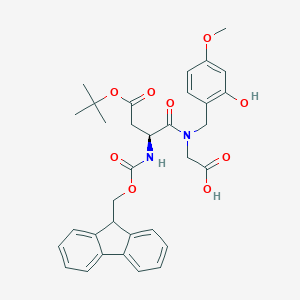

Fmoc-L-Asp(OtBu)-HmbGly-OH

Descripción general

Descripción

Fmoc-L-Asp(OtBu)-HmbGly-OH: is a compound used in solid-phase peptide synthesis. It is a derivative of aspartic acid and glycine, protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (Otbu) groups. This compound is particularly useful in peptide synthesis due to its ability to inhibit aspartimide formation, which can be a common side reaction during peptide synthesis .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Asp(OtBu)-HmbGly-OH serves as a crucial building block in SPPS, enabling the synthesis of complex peptides with high purity and yield. The incorporation of this compound allows researchers to create peptides that are less prone to aspartimide formation, a common side reaction that can compromise peptide integrity during synthesis.

The compound's unique structure is beneficial for designing peptide-based drugs that target specific biological pathways. By facilitating the creation of stable and effective peptides, this compound contributes to the development of therapeutics with improved efficacy and reduced side effects.

Bioconjugation

This compound can be utilized in bioconjugation processes, which are essential for developing targeted therapies and diagnostic tools. This application enhances the specificity of drug delivery systems, allowing for more precise targeting of diseased tissues while minimizing off-target effects.

Research in Neuroscience

In neuroscience research, this compound is employed to study neurotransmitter systems and develop compounds that modulate synaptic activity. Understanding these mechanisms can aid in addressing neurological disorders and advancing therapeutic strategies.

Protein Engineering

This compound plays a significant role in protein engineering by allowing scientists to introduce specific functionalities into proteins. This modification can improve protein stability and activity across various applications, including enzyme design and therapeutic protein development.

Case Study 1: Enhanced Peptide Stability

A study demonstrated that peptides synthesized using this compound exhibited improved resistance to aspartimide formation compared to traditional methods. This property is particularly advantageous for synthesizing longer peptides or those with multiple aspartic acid residues where side reactions are prevalent.

Case Study 2: Targeted Drug Delivery

Research involving bioconjugates created with this compound showed enhanced specificity for cancer cells, leading to improved therapeutic outcomes in preclinical models . The ability to tailor drug delivery systems using this compound exemplifies its potential impact on targeted therapies.

Mecanismo De Acción

Target of Action

Fmoc-L-Asp(OtBu)-HmbGly-OH, also known as Fmoc-Asp(Otbu)-(Hmb)Gly-OH, is a Fmoc protected amino acid . It is primarily used in solid phase peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized .

Mode of Action

The compound acts by preventing the formation of aspartimide by-products during Fmoc solid phase peptide synthesis . Aspartimide by-products can lead to undesired peptide sequences . Therefore, the use of this compound ensures the correct sequence of the peptide is maintained .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . By preventing the formation of aspartimide by-products, it ensures the integrity of the peptide sequence, which is crucial for the biological function of the synthesized peptide .

Result of Action

The primary result of the action of this compound is the successful synthesis of the desired peptide without the formation of aspartimide by-products . This leads to peptides that are correctly sequenced and functional .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during the process of solid phase peptide synthesis . Factors such as temperature, pH, and the presence of other reagents in the reaction mixture can influence its efficacy and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Asp(OtBu)-HmbGly-OH involves several steps:

Fmoc Protection: The amino group of aspartic acid is protected with the Fmoc group.

Otbu Protection: The carboxyl group of aspartic acid is protected with the tert-butyl group.

Coupling with Glycine: The protected aspartic acid is then coupled with glycine, which is protected by the 2-hydroxy-4-methoxybenzyl (Hmb) group.

Industrial Production Methods: Industrial production of this compound typically involves automated peptide synthesizers that use standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).

Cleavage Reactions: The Hmb group can be removed during the standard trifluoroacetic acid (TFA)-mediated cleavage reaction.

Formation of Aspartimide: Under strong basic conditions, the aspartic acid residue can form aspartimide, which can be prevented by the presence of the Hmb group.

Common Reagents and Conditions:

Piperidine in DMF: Used for Fmoc deprotection.

TFA in dichloromethane (DCM): Used for Hmb deprotection.

Major Products Formed:

Fmoc Removal: Results in the formation of the free amino group.

Hmb Removal: Results in the formation of the free glycine residue.

Comparación Con Compuestos Similares

Fmoc-Asp(Otbu)-OH: Similar in structure but lacks the glycine residue.

Fmoc-Asp(Otbu)-(Dmb)Gly-OH: Similar but uses 2,4-dimethoxybenzyl (Dmb) instead of Hmb.

Uniqueness:

Actividad Biológica

Fmoc-L-Asp(OtBu)-HmbGly-OH is a specialized amino acid derivative extensively utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-t-butyl ester with a HmbGly (N-(2-hydroxy-4-methoxybenzyl)glycine) moiety. This compound is designed to enhance the stability and solubility of peptides during synthesis, particularly in the context of SPPS, where maintaining structural integrity is crucial.

- Molecular Formula : C33H36N2O9

- Molecular Weight : 604.65 g/mol

- Purity : Typically ≥ 97% as indicated by HPLC analysis.

- Synthesis : Involves multiple steps under controlled conditions to optimize yield and purity, emphasizing the need for high-quality reagents.

Stability and Resistance to Aspartimide Formation

One of the key biological activities of this compound is its ability to improve resistance to aspartimide formation during peptide synthesis. Aspartimides are cyclic structures that can form from aspartic acid residues, leading to unwanted side reactions and instability in peptides. Studies have shown that peptides synthesized using this compound exhibit significantly reduced rates of aspartimide formation compared to traditional methods, particularly in sequences prone to such reactions (e.g., Asp-Gly motifs) .

Application in Peptide Synthesis

The incorporation of this compound into peptide sequences allows for:

- Enhanced stability during synthesis.

- Improved solubility of the resulting peptides.

- Greater structural integrity, especially in longer peptides or those with multiple aspartic acid residues.

This compound has been particularly beneficial for synthesizing peptides that require specific structural features without compromising their biological activity .

Comparative Analysis

A comparative analysis of similar compounds highlights the advantages of this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Asp(OBzl)-OH | Utilizes benzyl ester protection | More prone to aspartimide formation |

| Fmoc-L-Asp(OtBu)-OH | Lacks HmbGly moiety | Less stable than this compound |

| Fmoc-L-Gly-OH | Simple glycine derivative | Does not address aspartimide issues |

| Fmoc-L-Asn(Trt)-OH | Utilizes trityl protection | More complex synthesis requirements |

This compound stands out due to its combination of protective groups that enhance stability while minimizing side reactions during peptide synthesis .

Study on Aspartimide Formation

A significant study investigated the extent of aspartimide formation in various peptide sequences using different protecting groups. The results indicated that using this compound resulted in a reduction of aspartimide formation rates compared to other derivatives. For instance, when Asp-Gly sequences were synthesized using this compound, the aspartimide formation was notably lower than with less bulky protecting groups .

Synthesis of Therapeutic Peptides

In another case study focusing on therapeutic peptides, researchers utilized this compound to synthesize a peptide with potential applications in cancer therapy. The resulting peptide demonstrated enhanced stability and bioactivity compared to those synthesized with traditional methods, underscoring the compound's utility in developing biologically active peptides .

Propiedades

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJHXXOYIQLAEM-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373308 | |

| Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502640-94-0 | |

| Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.